molecular formula C21H23N3O2S B2553112 N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950443-71-7

N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2553112
CAS No.: 950443-71-7
M. Wt: 381.49
InChI Key: DQJSFFIFOFHVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis Applications

Research by Harb, Hussein, and Mousa (2006) elaborates on the synthesis of thienopyridines and other fused derivatives, showcasing the versatility of acetoacetanilides in generating complex heterocyclic structures. Their work provides a foundation for understanding the synthetic routes that could be explored with N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide as a key intermediate or target molecule (Harb, Hussein, & Mousa, 2006).

Pharmacological Research

Farghaly et al. (2012) discussed the synthesis of new fused heterocycles of 5α-reductase inhibitors, presenting a pathway that might be relevant for compounds structurally related to this compound. Their findings underline the potential medicinal applications of such compounds, particularly in the context of enzyme inhibition (Farghaly, Gomha, Abbas, & Abdalla, 2012).

Novel Synthetic Pathways

Loidreau et al. (2013) explored microwave-assisted synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, presenting a rapid and efficient method for constructing complex molecules. This research could potentially be applicable to the synthesis or modification of this compound, highlighting innovative approaches in organic synthesis (Loidreau, Dubouilh-Benard, Marchand, Nourrisson, Duflos, Buquet, Corbière, & Besson, 2013).

Properties

IUPAC Name

N-benzyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-18(22-13-14-7-3-1-4-8-14)12-11-17-23-20(26)19-15-9-5-2-6-10-16(15)27-21(19)24-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJSFFIFOFHVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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